molecular formula C10H14ClN3 B186987 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine CAS No. 111247-62-2

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

Cat. No. B186987
M. Wt: 211.69 g/mol
InChI Key: XEOONRMTEFSPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClN3. It has a molecular weight of 211.693 g/mol . This compound is also known by several synonyms, including 2-4-chloromethyl piperidin-1-yl pyrimidine, 2-4-chloromethyl piperidino pyrimidine, and 2-4-chloromethyl-piperidin-1-yl-pyrimidine .


Molecular Structure Analysis

The molecular structure of “2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine” can be represented by the SMILES notation: C1CN(CCC1CCl)C2=NC=CC=N2 . This indicates that the compound contains a piperidine ring attached to a pyrimidine ring via a chloromethyl group .


Physical And Chemical Properties Analysis

“2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine” is a solid compound with a molecular weight of 211.69 g/mol . It is typically packaged in an amber glass bottle .

Scientific Research Applications

Piperidine Derivatives

Scientific Field: Pharmaceutical Industry

Methods of Application: The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Pyrimidine Derivatives

Scientific Field: Pharmaceutical Industry

Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Safety And Hazards

The safety data sheet for “2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine” indicates that it may cause respiratory irritation upon inhalation . It is recommended for research and development use only and is not intended for medicinal, household, or other uses .

Future Directions

Piperidine derivatives, including “2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing new synthesis methods for these compounds, exploring their biological activities, and optimizing their structures for enhanced activity and reduced toxicity .

properties

IUPAC Name

2-[4-(chloromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOONRMTEFSPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561629
Record name 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

CAS RN

111247-62-2
Record name 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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